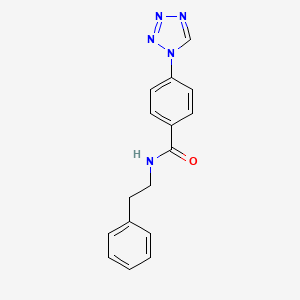![molecular formula C19H21ClN2O2 B5305000 1-[2-(benzyloxy)-5-chlorobenzoyl]-4-methylpiperazine](/img/structure/B5305000.png)
1-[2-(benzyloxy)-5-chlorobenzoyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(benzyloxy)-5-chlorobenzoyl]-4-methylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Boc-4-methylpiperazine-1-[2-(benzyloxy)-5-chlorobenzoyl]-4-methylpiperazine or BMIPP. BMIPP is a piperazine derivative that has been synthesized and studied for its potential use as a tool in biochemical and physiological research.
Mécanisme D'action
BMIPP is believed to act as a competitive inhibitor of fatty acid transporters in cells. By binding to these transporters, BMIPP prevents the uptake of fatty acids into cells, leading to a decrease in fatty acid metabolism and energy production.
Biochemical and Physiological Effects:
BMIPP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BMIPP can inhibit the growth of cancer cells by interfering with fatty acid metabolism. In vivo studies have shown that BMIPP can improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMIPP in lab experiments is its specificity for fatty acid transporters. This allows researchers to study the transport of fatty acids in a more specific and controlled manner. However, one limitation of using BMIPP is its potential toxicity. BMIPP has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on BMIPP. One area of research is the development of new derivatives of BMIPP with improved specificity and lower toxicity. Another area of research is the use of BMIPP as a tool for studying the role of fatty acid transporters in disease states such as obesity, diabetes, and cancer. Finally, BMIPP may have potential applications in drug development, as it has been shown to inhibit the growth of cancer cells in vitro.
Méthodes De Synthèse
BMIPP can be synthesized using a multi-step synthesis method. The first step involves the protection of the amino group of piperazine using Boc anhydride. The second step involves the reaction of the protected piperazine with 5-chlorosalicylic acid to form the corresponding ester. The third step involves the reaction of the ester with benzyl alcohol to form the benzyl ether. The final step involves the deprotection of the Boc group using trifluoroacetic acid to yield BMIPP.
Applications De Recherche Scientifique
BMIPP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BMIPP is its use as a tool for studying the transport of fatty acids in cells. BMIPP has been shown to selectively bind to fatty acid transporters in cells, allowing researchers to study the transport of fatty acids in a more specific and controlled manner.
Propriétés
IUPAC Name |
(5-chloro-2-phenylmethoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-21-9-11-22(12-10-21)19(23)17-13-16(20)7-8-18(17)24-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSQTRUVGXQSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-phenylmethoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5304917.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5304922.png)
![N-(5-bromo-2-pyridinyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5304929.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304956.png)
![4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5304962.png)
![4-[2-(3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304966.png)
![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304975.png)
![4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5304985.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5304986.png)
![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5304997.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5305014.png)

![4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5305019.png)